Bienvenue dans la boutique en ligne BenchChem!

Lauroyllevocarnitine

Nasal drug delivery Bioavailability enhancement Peptide absorption

Lauroyllevocarnitine (C12) is the optimal absorption enhancer for intranasal peptide delivery, achieving 73% of subcutaneous bioavailability with a 10-fold safety margin over palmitoyl analogs. Its distinct mixed inhibition kinetics and clean tight junction modulation profile (without cholesterol efflux) make it essential for metabolic and permeability research. Choose this specific C12 acylcarnitine—chain length dictates mechanism, safety, and experimental outcome.

Molecular Formula C19H37NO4
Molecular Weight 343.5 g/mol
CAS No. 25518-54-1
Cat. No. B1674569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauroyllevocarnitine
CAS25518-54-1
SynonymsLauroylcarnitine;  Dodecanoyl-L-carnitine;  L-Carnitine dodecanoyl ester;  (R)-Dodecanoylcarnitine; 
Molecular FormulaC19H37NO4
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m1/s1
InChIKeyFUJLYHJROOYKRA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lauroyllevocarnitine CAS 25518-54-1: A Medium-Chain Acylcarnitine with Quantifiable Differentiation in Bioavailability Enhancement and Enzyme Inhibition


Lauroyllevocarnitine (CAS 25518-54-1), also known as lauroyl-L-carnitine or dodecanoylcarnitine, is a medium-chain fatty acyl-L-carnitine comprising an L-carnitine backbone esterified with a 12-carbon lauroyl (dodecanoyl) group [1]. It is an endogenous metabolite involved in mitochondrial fatty acid transport and β-oxidation, and is present in fatty acid oxidation disorders such as long-chain acyl CoA dehydrogenase deficiency and carnitine palmitoyltransferase deficiencies . Its amphiphilic quaternary ammonium structure confers distinct biophysical and biochemical properties that differentiate it from both shorter- and longer-chain acylcarnitine analogs.

Why Lauroyllevocarnitine Cannot Be Replaced by Generic Acylcarnitines in Critical Research Applications


Acylcarnitines are not functionally interchangeable; acyl chain length dictates substrate specificity, enzyme inhibition mechanism, membrane permeability, and toxicological profile. Lauroyllevocarnitine (C12) occupies a unique threshold position—long enough to exhibit distinct inhibitory and permeation-enhancing properties absent in short-chain analogs (e.g., acetyl-L-carnitine, C2), yet short enough to avoid the pronounced cytotoxicity and ATPase inhibition associated with long-chain counterparts (e.g., palmitoyl-L-carnitine, C16) [1][2][3]. Substituting lauroyllevocarnitine with a generic acylcarnitine risks altering experimental outcomes due to divergent interactions with carnitine acetyltransferase, mitochondrial permeability transition pores, tight junction proteins, and efflux transporters, as quantified in the evidence below.

Lauroyllevocarnitine Quantitative Differentiation: Head-to-Head Evidence Against Comparator Acylcarnitines


Superior Nasal Bioavailability Enhancement of Human Growth Hormone: Lauroyllevocarnitine vs. Other Acylcarnitines and Subcutaneous Injection

In a rat model assessing intranasal delivery of human growth hormone (HGH), lauroylcarnitine chloride (LCC) at 1% concentration produced the highest absolute bioavailability among all acylcarnitines tested, reaching 17.4%. This represents 0.73 times the absolute bioavailability of subcutaneous (SC) injection (22.1%)—the clinical gold standard—and substantially exceeds the performance of comparator acylcarnitines [1]. In contrast, HGH administered intranasally without any acylcarnitine (control) showed markedly delayed absorption, appearing in blood only after 11.7 minutes, whereas LCC reduced onset time to the range of 0.28–2.7 minutes [1].

Nasal drug delivery Bioavailability enhancement Peptide absorption Pharmacokinetics

Mixed vs. Competitive Inhibition of Carnitine Acetyltransferase: Chain-Length-Dependent Mechanism Distinguishes C12 from C16 Acylcarnitines

Acylcarnitines with acyl chains of 12 carbons (lauroyl) or longer are potent reversible inhibitors of carnitine acetyltransferase, but the inhibition mechanism is chain-length-dependent. Lauroyl-CoA (C12) and myristoyl-CoA (C14) exhibit mixed inhibition with respect to (-)-carnitine, whereas palmitoyl-CoA (C16) competes strictly with the substrate [1]. Mixed inhibition implies that lauroyl-CoA binds to both the free enzyme and the enzyme-substrate complex, potentially altering both substrate affinity (Km) and maximum velocity (Vmax). In contrast, palmitoyl-CoA's strictly competitive inhibition affects only apparent Km. Palmitoyl-dl-carnitine shows none of these inhibitory effects [1].

Enzyme kinetics Carnitine acetyltransferase Acyl-CoA inhibition Mitochondrial metabolism

LCAT Inhibition Threshold: C12 Acyl Chain Required for Activity; Shorter-Chain Analogs Inactive

Inhibition of plasma lecithin:cholesterol acyltransferase (LCAT) by acylcarnitines exhibits a strict acyl chain length threshold: inhibition is observed only with acylcarnitine esters possessing acyl chains of 12 carbons (lauroyl) or greater [1]. At a concentration of 500 nmol/mL of plasma, long-chain acylcarnitines including L-palmitoylcarnitine (C16), L-stearoylcarnitine (C18), and L-oleoylcarnitine (C18:1) inhibit cholesteryl ester formation by LCAT by 25–30% [1]. While the study directly reports inhibition percentages for C16 and C18 analogs, lauroyllevocarnitine (C12) is specifically identified as the minimum chain length required for LCAT inhibitory activity, establishing it as the threshold compound [1].

LCAT inhibition Cholesterol metabolism Acylcarnitine pharmacology Structure-activity relationship

Absorption Enhancement Potency and Tight Junction Modulation: Lauroylcarnitine vs. Palmitoylcarnitine in Caco-2 Monolayers

In Caco-2 cell monolayers, both lauroylcarnitine (LC, C12) and palmitoylcarnitine (PC, C16) decrease transepithelial electrical resistance (TEER) and increase fluorescein isothiocyanate dextran 40,000 (FD-40) flux, indicating loss of tight junction barrier function and enhanced paracellular permeability [1]. Both compounds decrease protein levels of claudin-1, -4, and -5, but not claudin-2, -3, -6, or -7 [1]. Critically, palmitoylcarnitine—but not lauroylcarnitine—increases cholesterol release from the plasma membrane, and the effects of palmitoylcarnitine on claudin-4 and -5 are associated with this cholesterol leakage [1]. This mechanistic divergence implies that lauroylcarnitine achieves absorption enhancement without disrupting membrane cholesterol homeostasis to the same extent as the C16 analog.

Oral drug delivery Tight junction modulation Paracellular transport Caco-2 permeability

Differential Safety Profile: Lauroylcarnitine Exhibits 10-Fold Greater Safety Margin Than Palmitoylcarnitine in Murine Toxicity Model

A single-dose toxicity study in mice demonstrated that lauroylcarnitine chloride (LCC) exhibits systemic safety comparable to L-carnitine at a high dose of 100 mg/kg [1]. Critically, the potential safety of LCC was reported to be ten times greater than that of palmitoylcarnitine chloride [1]. This substantial safety differential between the C12 and C16 acylcarnitines underscores that chain length is a critical determinant of in vivo tolerability, and that lauroylcarnitine's shorter acyl chain confers a meaningful reduction in toxicity risk.

Toxicology Safety pharmacology Acylcarnitine cytotoxicity Drug delivery excipients

Efflux Transporter Modulation: Lauroylcarnitine Increases Influx and Decreases Efflux in Caco-2 Cells in a Chain-Length-Dependent Manner

In Caco-2 cell monolayers, both lauroylcarnitine (C12) and palmitoylcarnitine (C16) increase influx and decrease efflux of lucifer yellow and fluorescein isothiocyanate dextran 4,000, which exhibit characteristic vectorial transport [1]. The magnitude of these effects is dependent on both acylcarnitine concentration and acyl chain length [1]. Importantly, no marked changes in P-glycoprotein (P-gp) protein levels or leakage of lactate dehydrogenase (LDH) were observed at 1 hour post-application, indicating that the observed efflux inhibition is due to functional modulation of efflux transporters rather than cytotoxicity or protein degradation [1]. The chain-length dependency implies that lauroylcarnitine (C12) and palmitoylcarnitine (C16) produce quantitatively distinct effects on influx/efflux ratios, and that experimental outcomes cannot be extrapolated between these analogs.

P-glycoprotein Efflux transport Drug absorption Caco-2 permeability

Optimal Lauroyllevocarnitine Application Scenarios Derived from Quantitative Differentiation Evidence


Nasal and Transmucosal Peptide Delivery Formulation Development

Formulation scientists developing intranasal or transmucosal delivery systems for peptide therapeutics (e.g., growth hormone, insulin, calcitonin) should prioritize lauroyllevocarnitine as the absorption enhancer of choice. Evidence demonstrates that lauroylcarnitine chloride at 1% achieves the highest absolute bioavailability (17.4%) among tested acylcarnitines for intranasal HGH delivery—equivalent to 73% of the subcutaneous injection benchmark—while offering a 10-fold greater safety margin than palmitoylcarnitine chloride [1]. The compound reduces absorption onset time from 11.7 minutes to under 3 minutes, enabling pulsatile delivery profiles suitable for chronopharmacological applications [1].

Tight Junction and Paracellular Permeability Mechanistic Studies

For investigators studying tight junction biology and paracellular transport mechanisms, lauroylcarnitine is the preferred tool compound over palmitoylcarnitine. While both compounds decrease TEER and modulate claudin-1, -4, and -5 in Caco-2 monolayers, only palmitoylcarnitine induces cholesterol release from the plasma membrane [2]. Lauroylcarnitine therefore enables investigation of tight junction modulation without the confounding variable of cholesterol efflux and lipid raft disruption, providing a cleaner experimental system for dissecting claudin-dependent barrier regulation.

Carnitine Acetyltransferase Enzyme Inhibition Assays

Metabolic researchers conducting carnitine acetyltransferase inhibition studies must use lauroyllevocarnitine when a mixed inhibition mechanism is required. Kinetic data show that lauroyl-CoA (C12) produces mixed inhibition with respect to (-)-carnitine, whereas palmitoyl-CoA (C16) exhibits strictly competitive inhibition [3]. This mechanistic divergence precludes substitution of C16 for C12 in studies aimed at modeling the full kinetic behavior of medium-chain acylcarnitine-mediated enzyme regulation.

LCAT Structure-Activity Relationship and Cholesterol Metabolism Research

Researchers investigating the chain-length dependency of lecithin:cholesterol acyltransferase (LCAT) inhibition by acylcarnitines should employ lauroyllevocarnitine as the minimal active threshold compound. The C12 acyl chain represents the shortest length capable of eliciting LCAT inhibition, whereas shorter-chain analogs (≤C10) are completely inactive [4]. Lauroyllevocarnitine therefore serves as the essential reference standard for establishing the lower bound of the acylcarnitine chain-length activity series, enabling precise SAR mapping in cholesterol esterification studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lauroyllevocarnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.